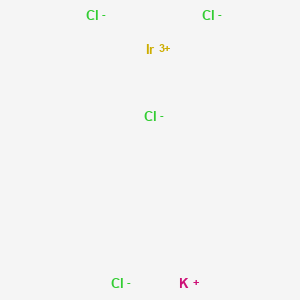
Iridium(3+) potassium chloride (1/1/4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iridium(3+) potassium chloride (1/1/4) is a coordination compound consisting of iridium in the +3 oxidation state, potassium, and chloride ions. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iridium(3+) potassium chloride can be synthesized through several methods. One common approach involves the reaction of iridium(III) chloride with potassium chloride in an aqueous solution. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired compound. Another method involves the use of iridium metal, which is dissolved in aqua regia to form iridium(III) chloride, followed by the addition of potassium chloride to precipitate the compound .
Industrial Production Methods
Industrial production of iridium(3+) potassium chloride often involves the extraction of iridium from its ores, followed by purification and conversion to iridium(III) chloride. The iridium(III) chloride is then reacted with potassium chloride to produce the final compound. This process requires precise control of reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Iridium(3+) potassium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iridium.
Reduction: It can be reduced to lower oxidation states or elemental iridium.
Substitution: Ligand exchange reactions can occur, where chloride ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as ammonia or phosphines can be used under controlled conditions to replace chloride ions .
Major Products Formed
Oxidation: Higher oxidation state iridium compounds.
Reduction: Lower oxidation state iridium compounds or elemental iridium.
Substitution: Complexes with different ligands, such as ammine complexes.
Wissenschaftliche Forschungsanwendungen
Iridium(3+) potassium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and carbon-carbon bond formation.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent due to its unique properties.
Medicine: Explored for its anticancer properties and potential use in targeted drug delivery systems.
Industry: Utilized in the production of high-performance materials, such as electrodes and sensors .
Wirkmechanismus
The mechanism of action of iridium(3+) potassium chloride involves its ability to interact with various molecular targets. In catalytic applications, the compound facilitates the transfer of electrons or atoms, enabling chemical transformations. In biological systems, it can interact with cellular components, potentially disrupting cellular processes and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iridium(III) chloride: Shares similar chemical properties but lacks the potassium component.
Potassium hexachloroiridate(IV): Contains iridium in the +4 oxidation state and has different reactivity.
Iridium(III) bromide: Similar structure but with bromide ions instead of chloride
Uniqueness
Iridium(3+) potassium chloride is unique due to its specific combination of iridium, potassium, and chloride ions, which imparts distinct chemical and physical properties. Its stability and reactivity make it suitable for a wide range of applications, distinguishing it from other iridium compounds.
Eigenschaften
CAS-Nummer |
52934-18-6 |
|---|---|
Molekularformel |
Cl4IrK |
Molekulargewicht |
373.1 g/mol |
IUPAC-Name |
potassium;iridium(3+);tetrachloride |
InChI |
InChI=1S/4ClH.Ir.K/h4*1H;;/q;;;;+3;+1/p-4 |
InChI-Schlüssel |
URZWVLRNPNSHDV-UHFFFAOYSA-J |
Kanonische SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[K+].[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14653551.png)
![1,4,5,6-Tetrahydro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14653552.png)
![N-(2-Chloroethyl)-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14653563.png)

![Diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14653571.png)


![1-Chloro-4-[(1-chloro-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14653583.png)
![N~1~,N~1~-Diethyl-N~4~-[2-(2,4,6-trinitrophenyl)ethyl]benzene-1,4-diamine](/img/structure/B14653587.png)


